Propargyl-PEG10-alcohol

描述

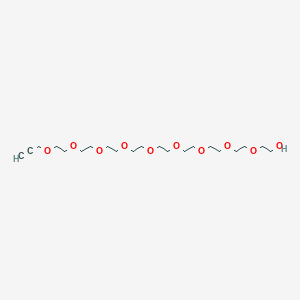

Propargyl-PEG10-alcohol is a polyethylene glycol derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions

Propargyl-PEG10-alcohol can be synthesized through the addition of terminal alkynes to aldehydes or ketones. This reaction can be catalyzed by various metals such as zinc or indium, and it often requires chiral ligands to achieve high enantioselectivity . Another method involves the use of rongalite as a C1 unit, which avoids the need for low-temperature conditions and inconvenient lithium reagents .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are optimized for high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

化学反应分析

Click Chemistry Reactions

The propargyl group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction occurs under mild aqueous conditions (pH 6.5–8.0, 25–37°C) with high efficiency (>95% yield) .

Key Features of CuAAC:

-

Catalyst: CuSO~4~/sodium ascorbate or Cu(I)-ligand complexes

Example Reaction:

This forms bioorthogonal conjugates used in antibody-drug conjugates (ADCs) and nanosystem functionalization .

Hydroxyl Group Derivatization

The terminal -OH group enables further functionalization:

Key Data:

Synthetic Pathways

Propargyl-PEG10-alcohol is synthesized via:

-

Nucleophilic Substitution: Reacting PEG10-diol with propargyl bromide under basic conditions (K~2~CO~3~, DMF, 60°C) .

-

Post-Polymerization Modification: Introducing the propargyl group to pre-synthesized PEG-alcohol using Mitsunobu or Appel conditions .

Purity: ≥98% (HPLC, GC)

Storage Stability: -20°C (prevents PEG chain hydrolysis)

科学研究应用

Structure and Composition

- Molecular Formula : C21H40O10

- Molecular Weight : 452.5 g/mol

- CAS Number : 2055022-35-8

- Functional Groups : Propargyl and Alcohol

- Purity : ≥ 98%

- Storage Conditions : -20°C

The presence of the hydroxyl group allows for further derivatization, while the propargyl group facilitates reactions with azide-bearing compounds through copper-catalyzed azide-alkyne cycloaddition, leading to stable triazole linkages .

Bioconjugation

This compound is extensively used in bioconjugation processes. It acts as a versatile linker that enables the attachment of biomolecules such as peptides, proteins, and nucleic acids. The hydrophilic PEG spacer enhances solubility in aqueous environments, making it suitable for biological applications.

Case Study: Antibody-Drug Conjugates (ADCs)

In a study involving ADCs, this compound was employed to link cytotoxic drugs to antibodies. The resulting conjugates demonstrated improved therapeutic efficacy due to targeted delivery and reduced systemic toxicity. The stable triazole linkages formed through click chemistry provided robust conjugation without compromising the biological activity of the antibody .

Drug Delivery Systems

The compound has been utilized in the development of advanced drug delivery systems. Its ability to form stable linkages with therapeutic agents allows for controlled release profiles and enhanced bioavailability.

Case Study: Nanoparticle Formulations

Researchers developed nanoparticle formulations using this compound as a surface modifier. These nanoparticles exhibited increased circulation times in vivo and improved targeting capabilities towards cancer cells due to the stealth properties imparted by the PEG moiety .

Click Chemistry Applications

This compound is a key reagent in click chemistry, particularly for synthesizing complex molecular architectures. Its propargyl group can readily react with azides under mild conditions, facilitating the formation of diverse chemical entities.

Data Table: Reaction Conditions for Click Chemistry

| Reactant | Catalyst | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| This compound + Azide | Cu(I) salts | Room Temp | 1 hour | >90 |

| This compound + Biomolecule | Cu(I) salts | 37°C | 2 hours | >85 |

This table summarizes typical reaction conditions used in click chemistry involving this compound, emphasizing its efficiency in forming stable products .

Synthesis of PROTACs

This compound is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells.

Case Study: PROTAC Development

In a recent study, this compound was used to create PROTACs targeting specific oncogenic proteins. These PROTACs demonstrated significant efficacy in reducing target protein levels in cancer cell lines, highlighting the potential of this compound in developing next-generation therapeutics .

作用机制

The mechanism of action of propargyl-PEG10-alcohol primarily involves its ability to participate in Click Chemistry reactions. The propargyl group reacts with azides to form stable triazole linkages, which can be used to attach various functional groups or biomolecules. This reaction is catalyzed by copper and proceeds through the formation of a copper-acetylide intermediate .

相似化合物的比较

Similar Compounds

- Propargyl-PEG4-alcohol

- Propargyl-PEG8-alcohol

- Propargyl-PEG13-alcohol

Uniqueness

Propargyl-PEG10-alcohol is unique due to its specific polyethylene glycol spacer length, which provides an optimal balance between solubility and reactivity. This makes it particularly useful in applications requiring high solubility in aqueous media and efficient bioconjugation .

生物活性

Propargyl-PEG10-alcohol is a polyethylene glycol (PEG) derivative featuring a propargyl group and a hydroxyl group. This compound is notable for its applications in bioconjugation and drug delivery, particularly through the use of click chemistry techniques. Its unique structure allows it to serve as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), enhancing the development of targeted therapies in cancer treatment and other diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Propargyl Group : The terminal alkyne group (-C≡C-) allows for selective reactions with azide-bearing compounds.

- PEG Spacer : The hydrophilic PEG chain enhances solubility in aqueous environments, facilitating biological applications.

This compound primarily functions via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of click chemistry. This reaction forms stable triazole linkages, which are crucial for the conjugation of various biomolecules, including drugs and targeting moieties. The mechanism involves the following steps:

- Activation : The propargyl group reacts with an azide compound in the presence of copper ions.

- Cycloaddition : A triazole ring is formed, resulting in a stable linkage that can be utilized in various biological contexts.

1. Drug Delivery Systems

This compound has been utilized in the development of drug delivery systems due to its ability to enhance solubility and facilitate targeted delivery. The incorporation of this compound into drug formulations can improve pharmacokinetics and reduce off-target effects.

2. PROTAC Development

As a PEG-based linker for PROTACs, this compound plays a significant role in targeted protein degradation strategies. By linking E3 ligases to target proteins, it promotes ubiquitination and subsequent proteasomal degradation, offering a novel therapeutic approach for diseases characterized by aberrant protein expression.

Study 1: Synthesis and Characterization

A study demonstrated the synthesis of propargyl-terminated heterobifunctional PEGs, highlighting the efficiency of using this compound as a reactive intermediate. The yield was reported at 96.2%, confirming its utility in generating functionalized PEG derivatives suitable for bioconjugation applications .

Study 2: Cellular Uptake and Efficacy

Research on cellular uptake mechanisms indicated that this compound facilitates enhanced cellular uptake of conjugated therapeutic agents. In vitro studies showed that cells treated with drug-conjugated this compound exhibited increased apoptosis rates compared to controls, suggesting effective targeting and delivery .

| Property | Description |

|---|---|

| Molecular Weight | Approximately 500 g/mol (for PEG10) |

| Solubility | Highly soluble in water due to PEG component |

| Reactivity | Reacts with azides via CuAAC |

| Stability | Stable under physiological conditions |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable characteristics for drug delivery:

- Absorption : Enhanced solubility leads to improved absorption rates.

- Distribution : The PEG chain facilitates widespread distribution within biological systems.

- Metabolism : Biodegradable under physiological conditions, reducing potential toxicity.

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQGPFAGZKPHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。